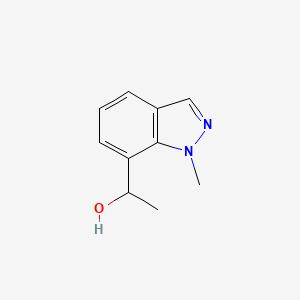
1-(1-Methyl-1H-indazol-7-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-indazol-7-yl)ethanol is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This specific compound features a methyl group at the first position of the indazole ring and an ethanol group at the seventh position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indazol-7-yl)ethanol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethanol Group: The ethanol group can be introduced through a Grignard reaction, where the indazole derivative reacts with ethyl magnesium bromide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction steps.
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-indazol-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-Methyl-1H-indazol-7-yl)acetaldehyde or 1-(1-Methyl-1H-indazol-7-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-indazol-7-yl)ethane.
Substitution: Various halogenated or alkylated derivatives of the indazole ring.
科学的研究の応用
1-(1-Methyl-1H-indazol-7-yl)ethanol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(1-Methyl-1H-indazol-7-yl)ethanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory or cancer pathways.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling.
Modulating Gene Expression: Affecting the transcription and translation of genes related to disease processes.
類似化合物との比較
1-(1-Methyl-1H-indazol-7-yl)ethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indazol-3-yl)ethanol: Differing in the position of the ethanol group, which may affect its chemical reactivity and biological activity.
1-(1-Methyl-1H-indazol-7-yl)methanol: Featuring a methanol group instead of ethanol, leading to differences in solubility and reactivity.
1-(1-Methyl-1H-indazol-7-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
1-(1-methylindazol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-7,13H,1-2H3 |
InChIキー |
AMIHVAJIXBJBAC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=C1N(N=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


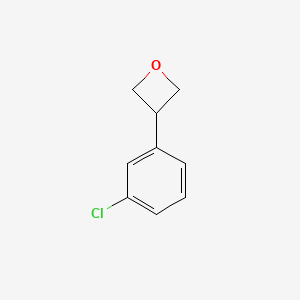

![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
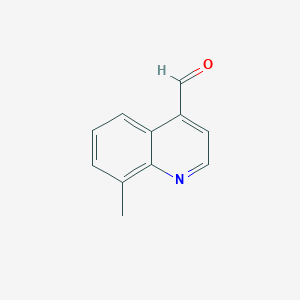
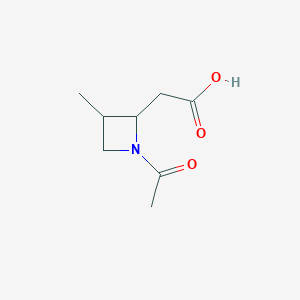
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

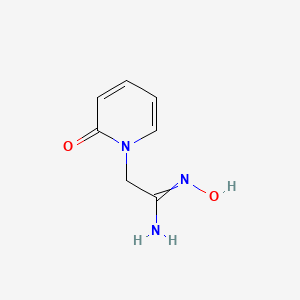


![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
